Methyl 3-hydroxy-4-(hydroxymethyl)benzoate

Physicochemical Properties Lipophilicity Formulation

Researchers requiring regioselective bifunctional aromatic scaffolds face limited options. Methyl 3-hydroxy-4-(hydroxymethyl)benzoate (CAS 71780-40-0) solves this with a unique 3-hydroxy-4-(hydroxymethyl) pattern providing two orthogonal handles (phenolic OH + benzylic alcohol) for sequential derivatization. • LogP 0.67, PSA 66.76 Ų - lower lipophilicity than common methyl hydroxybenzoates, enhancing aqueous compatibility. • Cited as key intermediate in RAR agonist synthesis; 85% reported isolated yield benchmark for reduction protocols. • Solid, stored under inert atmosphere; available from stock for global shipment.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 71780-40-0
Cat. No. B1318081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxy-4-(hydroxymethyl)benzoate
CAS71780-40-0
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)CO)O
InChIInChI=1S/C9H10O4/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4,10-11H,5H2,1H3
InChIKeyIPKROFXTOPMVEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-hydroxy-4-(hydroxymethyl)benzoate: Technical Baseline & Procurement Context


Methyl 3-hydroxy-4-(hydroxymethyl)benzoate (CAS 71780-40-0) is a substituted benzoate ester featuring a unique 3-hydroxy-4-(hydroxymethyl) substitution pattern on the aromatic ring, with a molecular formula of C₉H₁₀O₄ and a molecular weight of 182.17 g/mol [1]. It is a solid at ambient temperature and is typically stored under inert atmosphere to maintain integrity . The compound is employed primarily as a versatile building block in organic synthesis, serving as an intermediate for the construction of more complex molecules, including pharmaceutical agents and advanced materials .

Why Close Analogs Cannot Substitute in Critical Applications


Generic substitution among hydroxybenzoate derivatives is often invalid due to profound differences in physicochemical properties (e.g., LogP, polar surface area) and synthetic utility arising from the specific substitution pattern [1]. Methyl 3-hydroxy-4-(hydroxymethyl)benzoate's unique 3-hydroxy-4-(hydroxymethyl) arrangement confers a distinct combination of hydrophilicity, hydrogen-bonding capacity, and orthogonal reactivity that is not replicated by simpler mono-hydroxybenzoates (e.g., methyl 3-hydroxybenzoate, methyl 4-hydroxybenzoate) or the free acid (3-hydroxy-4-(hydroxymethyl)benzoic acid) . The presence of both a phenolic hydroxyl and a benzylic alcohol provides a dual-handle for selective derivatization, which is crucial for multi-step syntheses where regiospecificity and functional group tolerance are paramount [2].

Quantitative Evidence Differentiating from Closest Analogs


Physicochemical Differentiation: LogP, PSA, and Density

Methyl 3-hydroxy-4-(hydroxymethyl)benzoate (71780-40-0) exhibits markedly distinct physicochemical properties compared to common hydroxybenzoate analogs. Its LogP is 0.67, significantly lower than that of methyl 3-hydroxybenzoate (LogP 1.18-1.96) and methyl 4-hydroxybenzoate (LogP 1.54-1.96) [1][2][3]. Its polar surface area (PSA) is 66.76 Ų, higher than that of methyl 3-hydroxybenzoate (46.53 Ų), indicating greater hydrophilicity and hydrogen-bonding capacity [4]. Furthermore, its density (1.305 g/cm³) and boiling point (331.8 °C at 760 mmHg) differ from those of its analogs (e.g., methyl 3-hydroxybenzoate density ~1.21 g/cm³, boiling point ~280-281 °C) [5].

Physicochemical Properties Lipophilicity Formulation

Synthetic Utility and Regioselective Derivatization

The 3-hydroxy-4-(hydroxymethyl) substitution pattern of methyl 3-hydroxy-4-(hydroxymethyl)benzoate provides two orthogonally reactive handles (phenolic OH and benzylic alcohol) that enable regioselective derivatization unattainable with simpler mono-hydroxybenzoates [1]. This dual functionality allows for the sequential installation of diverse moieties, a critical advantage in multi-step syntheses . In contrast, analogs like methyl 3-hydroxybenzoate or methyl 4-hydroxybenzoate offer only a single phenolic hydroxyl for modification, limiting synthetic complexity .

Organic Synthesis Building Block Regioselectivity

Validated Synthetic Protocol with Reported Yield

A documented synthesis of methyl 3-hydroxy-4-(hydroxymethyl)benzoate via selective reduction of dimethyl hydroxyterephthalate using sodium borohydride in tetrahydrofuran under reflux for 2 hours provides a well-defined route with a reported isolated yield of 85% . This yield benchmark allows for process feasibility assessment and cost estimation in procurement decisions. The synthesis proceeds with regioselectivity that is not applicable to non-hydroxymethyl-containing analogs.

Synthetic Methodology Yield Optimization Process Chemistry

Best-Fit Research and Industrial Application Scenarios


Dual-Functional Building Block for Complex Synthesis

The 3-hydroxy-4-(hydroxymethyl) substitution pattern provides two orthogonal reactive handles, enabling sequential derivatization in multi-step syntheses. This compound is optimally utilized when a synthetic route requires a central core that can be elaborated with high regioselectivity, for instance in the construction of polyaromatic heterocycles or pharmaceutical intermediates .

Physicochemical Property-Driven Formulation Design

With a calculated LogP of 0.67 and a polar surface area (PSA) of 66.76 Ų [1], this compound exhibits lower lipophilicity and higher hydrogen-bonding capacity than common methyl hydroxybenzoates. This profile makes it a candidate for research applications where enhanced aqueous solubility or specific membrane permeability characteristics are desired, and where substitution with more lipophilic analogs (e.g., methyl 3-hydroxybenzoate, LogP ≈ 1.2-1.9) would fail to meet design requirements.

Synthesis of Retinoid-Related and RAR-Targeted Compounds

The compound has been cited as a key intermediate in the synthesis of novel polyaromatic heterocyclic compounds with activity as Retinoic Acid Receptor (RAR) agonists [2]. Its specific substitution pattern is integral to the final pharmacophore, and generic substitution with a simpler hydroxybenzoate would not yield the desired biological activity.

Process Feasibility with a Validated Synthetic Route

The reported 85% isolated yield from a specific reduction protocol provides a concrete benchmark for synthetic route evaluation. This data supports procurement decisions when assessing the viability of in-house synthesis versus direct purchase of the building block.

Technical Documentation Hub

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